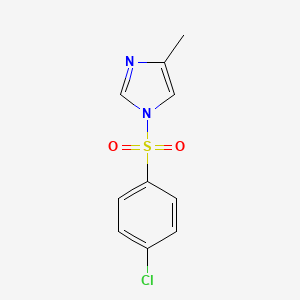

1-((4-chlorophenyl)sulfonyl)-4-methyl-1H-imidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-((4-chlorophenyl)sulfonyl)-4-methyl-1H-imidazole” contains several functional groups. The “4-chlorophenyl” part refers to a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) with a chlorine atom attached at the 4th position. The “sulfonyl” group (SO2) is attached to this phenyl group. The “4-methyl-1H-imidazole” part refers to an imidazole ring (a 5-membered ring with two non-adjacent nitrogen atoms) with a methyl group (CH3) attached at the 4th position .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the imidazole ring. The presence of the sulfonyl group could potentially influence the electronic properties of the molecule, and the chlorine atom could also play a role in its reactivity .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The imidazole ring is a common feature in many biologically active molecules and is known to participate in various chemical reactions. The sulfonyl group could potentially act as a leaving group in certain reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all play a role in determining properties like solubility, melting point, and boiling point .Aplicaciones Científicas De Investigación

Oxidative Degradation Studies

Sulconazole, a compound structurally related to 1-((4-chlorophenyl)sulfonyl)-4-methyl-1H-imidazole, was studied for its oxidative degradation in the presence of peracetic acid and hydrogen peroxide. The investigation aimed at understanding the stability challenges posed by sulfur-containing drugs like sulconazole. Oxidation kinetics were assessed at various pH levels and concentrations of peracetic acid and hydrogen peroxide, revealing how solution pH and the oxidizing agent influence sulconazole's degradation into sulfoxide and sulfone derivatives (Chen, Kenley, & Winterle, 1991).

Diazo-Transfer Reagent Development

Imidazole-1-sulfonyl azide hydrochloride, closely related to the core structure of 1-((4-chlorophenyl)sulfonyl)-4-methyl-1H-imidazole, has been highlighted as a potent diazo-transfer reagent. It efficiently converts primary amines to azides and activated methylene substrates to diazo compounds. This reagent stands out for its ease of preparation from cost-effective materials, shelf stability, and crystalline form, making it a valuable tool in synthetic chemistry (Goddard-Borger & Stick, 2007).

Antiviral Compound Synthesis

A study on the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, starting from 4-chlorobenzoic acid, demonstrates the applicability of related sulfonyl chloride intermediates in creating potential antiviral agents. This research sheds light on the synthesis pathway and the biological activity of these sulfonamide derivatives, highlighting their potential in antiviral applications (Chen et al., 2010).

Green Chemistry in Imidazole Synthesis

Research on the solvent-free synthesis of 1,2,4,5-tetrasubstituted imidazoles using Brønsted acidic ionic liquids showcases an environmentally friendly approach in the chemical synthesis involving imidazole derivatives. This method emphasizes the importance of green chemistry principles by avoiding solvent use and highlighting the reusability of catalysts in synthesizing imidazole compounds (Davoodnia et al., 2010).

Safety And Hazards

As with any chemical compound, handling “1-((4-chlorophenyl)sulfonyl)-4-methyl-1H-imidazole” would require appropriate safety measures. It’s important to use personal protective equipment and follow standard laboratory safety protocols. Specific safety and hazard information would typically be provided in a Material Safety Data Sheet (MSDS) for the compound .

Direcciones Futuras

Propiedades

IUPAC Name |

1-(4-chlorophenyl)sulfonyl-4-methylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2S/c1-8-6-13(7-12-8)16(14,15)10-4-2-9(11)3-5-10/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGENQEGMGUBEPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C=N1)S(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((4-chlorophenyl)sulfonyl)-4-methyl-1H-imidazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-{[1-(4-bromophenyl)-1H-pyrrol-3-yl]methylidene}amino acetate](/img/structure/B2612500.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(methylthio)benzamide](/img/structure/B2612503.png)

![(3-{[(4-Bromophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(4-chlorophenyl)methanone](/img/structure/B2612507.png)

![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2,2-diphenylacetamide](/img/structure/B2612508.png)

![(Z)-5-((2-((2-hydroxyethyl)(methyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one](/img/structure/B2612516.png)

![[4-(3-Methoxypyridin-2-yl)-tetrahydro-2H-pyran-4-yl]methanamine](/img/structure/B2612519.png)

![N-ethyl-5-fluoro-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-methoxybenzenesulfonamide](/img/structure/B2612522.png)